methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Description
Methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a boron-containing heterocyclic compound with a pyrrolo[2,3-b]pyridine core. This molecule features a tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at position 5 and a methyl carboxylate substituent at position 3. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, making it a valuable intermediate in medicinal chemistry and materials science. Its methyl carboxylate group enhances solubility in polar organic solvents and provides a handle for further functionalization via hydrolysis or amidation .
Properties
Molecular Formula |
C15H19BN2O4 |
|---|---|
Molecular Weight |
302.14 g/mol |
IUPAC Name |
methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C15H19BN2O4/c1-14(2)15(3,4)22-16(21-14)9-6-10-11(13(19)20-5)8-18-12(10)17-7-9/h6-8H,1-5H3,(H,17,18) |
InChI Key |
DQZPLLLPKASHLR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NC=C3C(=O)OC)N=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of analogous pyrrolo[2,3-b]pyridine derivatives:
Spectroscopic and Physical Properties
- 1H NMR : The tetramethyl dioxaborolan group exhibits characteristic singlets at ~1.3 ppm (4 × CH3), while the methyl carboxylate resonates at ~3.9 ppm . This contrasts with nitro-substituted analogs (e.g., δ 8.9–9.2 ppm for aromatic protons in ).
- Solubility: The methyl carboxylate enhances solubility in dichloromethane and ethyl acetate compared to non-polar analogs like 5-bromo-3-boronate derivatives .
Stability and Handling
- The boronate ester is stable under anhydrous conditions but hydrolyzes in aqueous acidic or basic media, necessitating inert storage (e.g., argon atmosphere, 2–8°C) . In contrast, halogenated derivatives (e.g., 5-bromo or 4-chloro) are air-stable but require palladium catalysts for reactivity .
Preparation Methods
Retrosynthetic Analysis
The target compound features a pyrrolo[2,3-b]pyridine core with two key substituents: a methyl ester at position 3 and a pinacol boronate ester at position 5. Retrosynthetic disconnection suggests two primary strategies:
- Late-stage borylation of a preformed pyrrolopyridine intermediate.
- Convergent synthesis via coupling of boronate-containing fragments with ester-functionalized precursors.
Critical intermediates include halogenated pyrrolopyridines (e.g., 5-bromo derivatives) and protected boronate esters. The methyl ester group is typically introduced early via esterification or retained from carboxylate precursors.
Synthetic Routes
Route 1: Cyclization Followed by Borylation
This method prioritizes the construction of the pyrrolo[2,3-b]pyridine core before introducing the boronate group.
Step 1: Formation of Methyl 5-Bromo-1H-Pyrrolo[2,3-b]Pyridine-3-Carboxylate
A Knorr-type cyclization between ethyl 3-aminopyridine-4-carboxylate and diketene derivatives yields the pyrrolopyridine core. Bromination at position 5 is achieved using N-bromosuccinimide (NBS) in dichloromethane (Table 1).
Table 1: Bromination Optimization
| Condition | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| NBS, DCM | DCM | 0°C → rt | 78 |
| Br₂, FeCl₃ | AcOH | 50°C | 62 |
| HBr, H₂O₂ | H₂O/THF | rt | 45 |
Step 2: Miyaura Borylation
The brominated intermediate undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (B₂Pin₂). Optimized conditions use Pd(dppf)Cl₂ as the catalyst and potassium acetate as the base in dioxane at 80°C (Table 2).
Table 2: Borylation Conditions
| Catalyst | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd(dppf)Cl₂ | KOAc | Dioxane | 12 | 85 |
| Pd(PPh₃)₄ | NaOAc | DMF | 24 | 67 |
| Pd₂(dba)₃/XPhos | Cs₂CO₃ | THF | 18 | 72 |
Route 2: Halogenation and Cross-Coupling
This approach leverages pre-functionalized boronate esters in Suzuki-Miyaura couplings.
Step 1: Synthesis of Pinacol Boronate Ester Intermediate
5-Bromo-1H-pyrrolo[2,3-b]pyridine is treated with B₂Pin₂ under Miyaura conditions to yield the boronate ester. Subsequent esterification with methyl chloroformate introduces the methyl ester (Table 3).
Table 3: Esterification Efficiency
| Reagent | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Methyl chloroformate | DCM | DMAP | 91 |
| Methanol, H₂SO₄ | MeOH | — | 68 |
| Trimethylsilyl chloride | THF | Pyridine | 74 |
Experimental Procedures
Detailed Protocol for Route 1
Synthesis of Methyl 5-Bromo-1H-Pyrrolo[2,3-b]Pyridine-3-Carboxylate
- Ethyl 3-aminopyridine-4-carboxylate (10 mmol) and diketene (12 mmol) are refluxed in acetic acid for 6 hours.
- The crude product is brominated with NBS (1.1 eq) in DCM at 0°C, yielding a white solid (78%).
Miyaura Borylation
Optimization and Challenges
Solvent Effects on Borylation
Polar aprotic solvents (DMF, DMSO) reduce yields due to side reactions, while dioxane maximizes catalytic efficiency. Lower temperatures (<80°C) prolong reaction times without improving yields.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows >97% purity, with tR = 6.8 minutes.
Q & A
Q. Key Variables :
- Catalyst Systems : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand tuning (e.g., SPhos for sterically hindered substrates) .
- Base Selection : K₂CO₃ or Cs₂CO₃ in biphasic solvent systems (toluene/water) enhances coupling efficiency .
- Temperature : Microwave-assisted heating (100–120°C) reduces reaction time and improves conversion rates .
Troubleshooting : Monitor boronate hydrolysis via ¹¹B NMR; use anhydrous conditions if degradation is observed .
Advanced: How should researchers address contradictions in reported reactivity of the boronate ester?
- Systematic Screening : Vary reaction parameters (solvent polarity, base strength) to identify condition-dependent reactivity .
- Spectroscopic Monitoring : Use in-situ IR or ¹H NMR to track intermediate formation and side reactions .
- Computational Modeling : DFT calculations can predict electronic effects of substituents on boronate stability and reactivity .
Basic: What purification methods ensure high purity of this compound?
- Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients removes unreacted boronic acids or catalysts .
- Recrystallization : Use methanol/water or dichloromethane/hexane mixtures to isolate crystalline product .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) resolves polar impurities .
Advanced: How to evaluate the compound’s stability under varying storage conditions?
- Long-Term Stability Studies : Store aliquots at –20°C, 4°C, and RT; monitor degradation via ¹H NMR every 30 days .
- Light Sensitivity : Conduct UV-Vis spectroscopy under accelerated light exposure (e.g., 500 W Hg lamp) to assess photolytic decomposition .
Advanced: What strategies enable the design of fluorescent probes using this compound?
- Functionalization : Introduce fluorophores (e.g., dansyl or BODIPY) at the carboxylate group via amide coupling .
- Biological Testing : Use fluorescence quenching assays to evaluate binding affinity with target proteins or DNA .
- Solubility Optimization : PEGylation or sulfonation improves aqueous compatibility for cellular imaging .
Basic: What is the role of the tetramethyl-1,3,2-dioxaborolan-2-yl group in this compound?
This boronate ester serves as:
- A cross-coupling handle for Suzuki-Miyaura reactions, enabling C–C bond formation with aryl/heteroaryl halides .
- A protecting group for boronic acids, enhancing stability during synthesis .
Advanced: How can computational modeling predict reactivity in derivatization reactions?
- DFT Calculations : Simulate transition states to identify favorable sites for electrophilic substitution (e.g., C-5 vs. C-7 positions) .
- Molecular Dynamics : Model solvation effects on boronate ester stability in polar aprotic solvents .
Advanced: How to troubleshoot low yields in multi-step syntheses involving this compound?
- Intermediate Characterization : Use LC-MS to identify bottlenecks (e.g., incomplete borylation or esterification) .
- Ligand Screening : Test bulky ligands (e.g., XPhos) to suppress protodeboronation side reactions .
- Scale-Up Adjustments : Transition from batch to flow chemistry for improved heat/mass transfer in large-scale reactions .
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